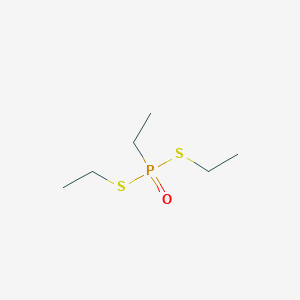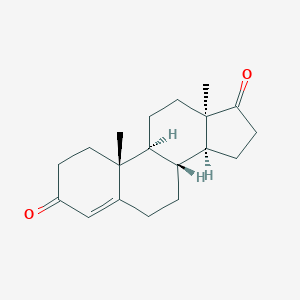
Methylthiomethyl Acetate
説明
Methylthiomethyl Acetate is a chemical compound with the molecular formula C4H8O2S . It is also known by other names such as Acetic Acid Methylthiomethyl Ester and Methylsulfanylmethyl Acetate .
Synthesis Analysis
Methylthiomethyl Acetate can be rapidly and quantitatively converted into bis(methylthio)methane via an acid-catalyzed reaction under mild conditions . This conversion in the system benzene-aqueous sulfuric acid is interpreted in terms of a complex scheme of consecutive and parallel steps . It begins with the hydrolysis of the ester by the mechanisms A AC 2 and A AL 1 (in Ingold’s terminology), and the subsequent interactions involve intermediate products .Molecular Structure Analysis
The Methylthiomethyl Acetate molecule contains a total of 14 bond(s). There are 6 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic) and 1 sulfide(s) .Chemical Reactions Analysis
The conversion of Methylthiomethyl Acetate into bis(methylthio)methane involves a complex scheme of consecutive and parallel steps . It begins with the hydrolysis of the ester by the mechanisms A AC 2 and A AL 1, and the subsequent interactions involve intermediate products .Physical And Chemical Properties Analysis
Methylthiomethyl Acetate has a molecular weight of 120.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are 120.02450067 g/mol . The Topological Polar Surface Area is 51.6 Ų . It has a Heavy Atom Count of 7 .科学的研究の応用
Synthesis of Bis(methylthio)methane
Methylthiomethyl Acetate: can be converted into Bis(methylthio)methane through an acid-catalyzed reaction under mild conditions . This process is significant in organic synthesis, where Bis(methylthio)methane serves as a building block for more complex molecules.
Organic Chemistry Research
In the realm of organic chemistry, this compound is utilized to study reaction mechanisms. For instance, its conversion process in benzene-aqueous sulfuric acid systems provides insights into complex schemes of consecutive and parallel reaction steps .
Chemical Kinetics Studies
The compound’s behavior under various conditions is analyzed to understand the kinetics of chemical reactions. This includes studying the rate of reaction and factors affecting it, which is crucial for developing new synthetic methods .
Catalysis
Methylthiomethyl Acetate: is involved in research on catalysis, particularly in understanding the mechanisms of organic catalysts. This can lead to the development of more efficient and selective catalysts in chemical reactions .
Mass Spectrometry
The compound’s mass spectrum is studied for its fragmentation pattern, which is essential in identifying and quantifying it in complex mixtures using mass spectrometry techniques .
作用機序
Target of Action
Methylthiomethyl Acetate, also known as Acetic Acid Methylthiomethyl Ester, is a chemical compound that primarily targets the biochemical pathways involved in its conversion into bis(methylthio)methane
Mode of Action
The compound interacts with its targets through an acid-catalyzed reaction . This reaction begins with the hydrolysis of the ester by the mechanisms A AC 2 and A AL 1 (in Ingold’s terminology), and the subsequent interactions involve intermediate products .
Biochemical Pathways
Methylthiomethyl Acetate affects the biochemical pathway that leads to its conversion into bis(methylthio)methane . This conversion is interpreted in terms of a complex scheme of consecutive and parallel steps
Pharmacokinetics
It is known that the compound reacts with water rather slowly even under boiling conditions, and that the reaction is catalyzed by solutions of strong acids even at room temperature .
Result of Action
The primary result of Methylthiomethyl Acetate’s action is its conversion into bis(methylthio)methane . This conversion is rapid and quantitative, occurring via an acid-catalyzed reaction under mild conditions .
Action Environment
The action of Methylthiomethyl Acetate is influenced by environmental factors such as the presence of water and strong acids . The compound’s conversion into bis(methylthio)methane occurs in the system benzene-aqueous sulfuric acid
特性
IUPAC Name |
methylsulfanylmethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-4(5)6-3-7-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUMNXCSNFGGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936941 | |
| Record name | (Methylsulfanyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylthiomethyl Acetate | |
CAS RN |
16437-69-7 | |
| Record name | Methanol, (methylthio)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016437697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Methylsulfanyl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylthiomethyl Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Methylthiomethyl Acetate in organic synthesis?
A1: Methylthiomethyl Acetate serves as a versatile reagent for introducing the methylthiomethyl (CH2SCH3) group into various molecules. Research highlights its use in:
- Electrophilic Methylthiomethylation: This reaction effectively introduces the CH2SCH3 group to enol ethers of dialkylacetaldehydes, facilitating the synthesis of complex molecules like 3,3,7,7,11,11,15,15-octamethyl-1,9-dithia-5,13-diazacyclohexadecane [].
- Aromatic Compound Functionalization: Specific activated aromatic compounds can undergo methylthiomethylation using Methylthiomethyl Acetate in the presence of Boron Trifluoride–diethyl ether [].
- Synthesis of Diverse Maleimides: A novel rearrangement reaction utilizes Methylthiomethyl Acetate for synthesizing a variety of 3-methylthio-4-arylmaleimides, including those with fluorescent properties, valuable for live cell imaging [].
Q2: What is the role of Methylthiomethyl Acetate in the synthesis of 3-methylthio-4-arylmaleimides?
A: In the synthesis of 3-methylthio-4-arylmaleimides, Methylthiomethyl Acetate is not directly used as a starting material. Instead, it appears to be generated in situ during the reaction. Research suggests that the reaction proceeds through a rearrangement of thiazolidine-2,4-diones, likely involving an isocyanate intermediate []. Methylthiomethyl Acetate, formed during the reaction, then reacts further, ultimately leading to the formation of the desired 3-methylthio-4-arylmaleimide product [].
Q3: How do the structural variations in 3-methylthio-4-arylmaleimides, synthesized using the Methylthiomethyl Acetate-mediated rearrangement, influence their applications?
A: The rearrangement reaction, potentially involving Methylthiomethyl Acetate, allows for the incorporation of diverse aryl substituents on the maleimide core []. This flexibility in structural modification significantly impacts the properties of the resulting maleimides:
- Fluorescent Properties: Variations in the aryl substituent can modulate the fluorescent properties of the resulting maleimides, enabling the creation of compounds with specific emission wavelengths [].
- Cellular Imaging: This structure-property relationship is particularly valuable in live-cell imaging, where different 3-methylthio-4-arylmaleimides can selectively stain various cellular regions, highlighting their potential as biological probes [].
Q4: What insights can be gained from studying the mass spectrometry of Methylthiomethyl Acetate?
A: Chemical ionization mass spectrometry studies, focusing on the reactions of Methylthiomethyl Acetate in isobutane, provide valuable information about its fragmentation patterns and reactivity under specific conditions []. These insights can be helpful in:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
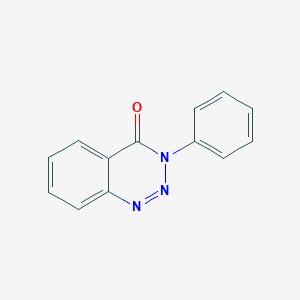

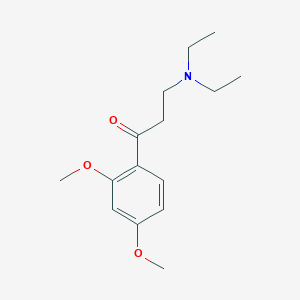
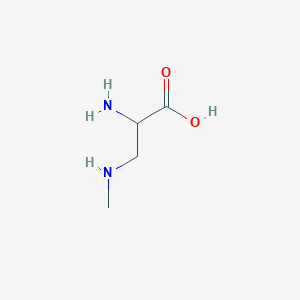
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)

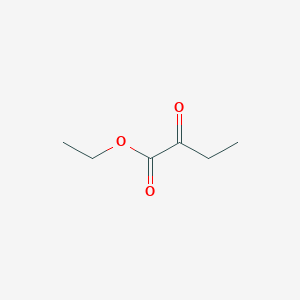
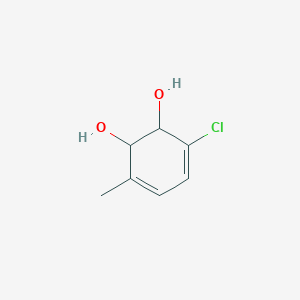
![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)

